An In-depth Technical Guide to Fmoc-Cycloleucine for Researchers and Drug Development Professionals
An In-depth Technical Guide to Fmoc-Cycloleucine for Researchers and Drug Development Professionals
Fmoc-cycloleucine (Fmoc-1-aminocyclopentane-1-carboxylic acid) is a synthetic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique cyclic structure imparts valuable properties to peptides, making it a crucial building block for the synthesis of novel therapeutics and research compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of Fmoc-cycloleucine, detailed experimental protocols for its use, and insights into its applications.
Core Properties of Fmoc-Cycloleucine
Fmoc-cycloleucine is a white to off-white powder.[1] Key quantitative data regarding its properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₁NO₄ | [2] |
| Molecular Weight | 351.4 g/mol | [2] |
| CAS Number | 117322-30-2 | [2] |
| Melting Point | 187 °C (decomposition) | [3] |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in Dimethylformamide (DMF) | [3] |
| Purity | ≥ 99% (HPLC) | |
| Storage | 2-8°C, inert atmosphere | [3] |
Spectroscopic Data
While specific spectra are proprietary to manufacturers, the following table summarizes the expected spectroscopic characteristics of Fmoc-cycloleucine based on its structure. This data is crucial for quality control and characterization.
| Spectroscopic Data | Description |
| ¹H NMR | Expected signals would correspond to the protons of the fluorenylmethoxycarbonyl (Fmoc) group (aromatic and aliphatic protons) and the cyclopentyl ring of the cycloleucine moiety. |
| ¹³C NMR | The spectrum would show distinct peaks for the carbonyl carbon of the carboxylic acid, the carbons of the Fmoc group, and the carbons of the cyclopentane ring. |
| Mass Spectrometry | The expected exact mass is 351.1471 g/mol .[2] Common adducts in electrospray ionization (ESI) would be [M+H]⁺, [M+Na]⁺, and [M-H]⁻. |
Applications in Peptide Science and Drug Discovery
The incorporation of Fmoc-cycloleucine into peptide sequences offers several advantages, primarily due to the conformational constraints imposed by its cyclic structure.
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Enhanced Stability and Bioavailability: The cycloleucine residue can protect peptides from enzymatic degradation, thereby increasing their in vivo half-life and bioavailability.[1]
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Conformational Rigidity: The cyclopentyl ring restricts the conformational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure. This is particularly valuable in the design of peptides that target specific receptors or enzymes, as a pre-organized conformation can enhance binding affinity and selectivity.
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Development of Novel Therapeutics: Fmoc-cycloleucine is utilized in the synthesis of a wide range of bioactive peptides, including analogs of peptide hormones like somatostatin and substance P.[4][5] These analogs are investigated for their potential in treating various diseases, including cancer and neurodegenerative disorders.
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Creation of Cyclic Peptides: The unique structure of Fmoc-cycloleucine facilitates the synthesis of cyclic peptides, which often exhibit improved pharmacological properties compared to their linear counterparts.[1]
Experimental Protocols
The following protocols provide detailed methodologies for the use of Fmoc-cycloleucine in solid-phase peptide synthesis (SPPS).
Protocol 1: Coupling of Fmoc-Cycloleucine in SPPS
Due to the steric hindrance of the cycloleucine residue, optimized coupling conditions are often required to ensure efficient peptide bond formation.
Materials:
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Fmoc-protected amino acid-loaded resin
-
Fmoc-cycloleucine
-
Coupling reagent (e.g., HCTU, HATU, or PyBOP)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent (e.g., DMF or NMP)
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20% Piperidine in DMF (for Fmoc deprotection)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with fresh 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-cycloleucine (3-5 equivalents relative to resin loading) and a coupling reagent such as HCTU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.
-
Coupling Reaction: Immediately add the activated Fmoc-cycloleucine solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature. For sterically hindered couplings, a double coupling may be necessary. To do this, after the initial coupling, drain the solution, wash with DMF, and repeat the coupling step with a fresh solution of activated Fmoc-cycloleucine.
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).
-
Monitoring: The completion of the coupling reaction can be monitored using a Kaiser test. A negative test (yellow beads) indicates that no free primary amines are present.
Protocol 2: Cleavage of a Cycloleucine-Containing Peptide from 2-Chlorotrityl Resin
This protocol is suitable for obtaining a fully protected peptide fragment from a 2-chlorotrityl chloride resin, which is often used when synthesizing peptides for subsequent fragment condensation or cyclization.
Materials:
-
Dried peptide-loaded 2-chlorotrityl resin
-
Cleavage cocktail: Acetic acid/Trifluoroethanol (TFE)/DCM (1:1:8 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Ensure the peptide-resin is thoroughly dried before cleavage.
-
Cleavage: Suspend the resin in half of the cleavage cocktail (approximately 10 mL per gram of resin). Let the mixture stand at room temperature for 30 minutes.
-
Filtration and Washing: Filter the resin and wash it with the remaining cleavage cocktail.
-
Peptide Precipitation: Combine the filtrates and concentrate under reduced pressure to remove the DCM. Add cold diethyl ether to precipitate the protected peptide.
-
Isolation: Collect the precipitated peptide by filtration or centrifugation. Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Logical Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for solid-phase peptide synthesis incorporating Fmoc-cycloleucine and a conceptual signaling pathway involving a cycloleucine-containing peptide analog.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc-cycloleucine | C21H21NO4 | CID 978345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fmoc-cycloleucine | 117322-30-2 [chemicalbook.com]
- 4. A super active cyclic hexapeptide analog of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analogues of substance P. Peptides containing D-amino acid residues in various positions of substance P and displaying agonist or receptor selective antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
